N-ethyl-4,6-difluoropyrimidin-2-amine
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Overview
Description
N-ethyl-4,6-difluoropyrimidin-2-amine is a heterocyclic compound with the molecular formula C6H7F2N3 It is a derivative of pyrimidine, a six-membered aromatic ring containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4,6-difluoropyrimidin-2-amine typically involves the reaction of 4,6-difluoropyrimidine with ethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4,6-difluoropyrimidine and ethylamine.
Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or methanol, under reflux conditions.
Catalysts: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality control and product characterization.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4,6-difluoropyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-alkyl or N-aryl derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols, ketones, or amines.
Scientific Research Applications
N-ethyl-4,6-difluoropyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethyl-4,6-difluoropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-ethyl-4,6-difluoropyrimidin-2-amine can be compared with other similar compounds such as:
4,6-difluoropyrimidine: The parent compound without the ethylamine group.
N-methyl-4,6-difluoropyrimidin-2-amine: A similar compound with a methyl group instead of an ethyl group.
N-ethyl-2,4-difluoropyrimidin-6-amine: An isomer with different substitution positions.
Uniqueness
The presence of the ethylamine group in this compound imparts unique chemical and biological properties compared to its analogs. This modification can enhance its reactivity, selectivity, and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-ethyl-4,6-difluoropyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3/c1-2-9-6-10-4(7)3-5(8)11-6/h3H,2H2,1H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIZQOOOXXYIOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287762 |
Source
|
Record name | N-Ethyl-4,6-difluoro-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165258-59-3 |
Source
|
Record name | N-Ethyl-4,6-difluoro-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165258-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-4,6-difluoro-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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